Alexa Fluor 647 NHS Ester

Description

Role of Fluorescent Probes in Contemporary Biomedical Investigation

Fluorescent probes are molecules that can absorb light at a specific wavelength and emit it at a longer wavelength, a phenomenon known as fluorescence. This property makes them invaluable tools in biomedical research, acting as luminous beacons to track and observe specific biological components in real-time. creative-proteomics.comcitizendium.org By attaching these probes to molecules of interest, such as proteins, nucleic acids, or lipids, researchers can visualize cellular structures, study dynamic processes, and quantify molecular interactions with high sensitivity and specificity. thermofisher.cominvivochem.com The development of a diverse palette of fluorescent probes with varying spectral properties has enabled multicolor imaging, allowing for the simultaneous observation of multiple targets within a single sample.

The Alexa Fluor Family: Development and Broad Impact on Imaging Technologies

The Alexa Fluor family of dyes, introduced by Molecular Probes (now part of Thermo Fisher Scientific), represented a significant advancement in fluorescence technology. pubcompare.ai These dyes were engineered to be brighter and more photostable (resistant to fading upon light exposure) than their predecessors, such as fluorescein (B123965) and cyanine (B1664457) dyes. fishersci.dkresearchgate.net Their superior performance allows for longer imaging times and the detection of low-abundance targets. thermofisher.com Furthermore, the Alexa Fluor dyes are largely insensitive to pH changes within a physiological range, ensuring more reliable and reproducible results in various experimental conditions. fishersci.belabx.com The broad range of available Alexa Fluor dyes, spanning the ultraviolet to the near-infrared spectrum, has greatly expanded the possibilities for multiplexed imaging and has become a staple in techniques like fluorescence microscopy, flow cytometry, and immunofluorescence.

Functional Characteristics of Alexa Fluor 647 Pertinent to Research Utility

Alexa Fluor 647 is a far-red fluorescent dye, meaning it is excited by red light and emits light in the far-red region of the spectrum. fishersci.bethermofisher.com This is a particularly advantageous characteristic as it minimizes autofluorescence from biological samples, which is typically more pronounced at shorter wavelengths. The result is a higher signal-to-noise ratio and clearer images. thermofisher.com Key functional characteristics of Alexa Fluor 647 include its high quantum yield (a measure of its fluorescence efficiency) and large molar extinction coefficient (a measure of its light-absorbing capability), which together contribute to its exceptional brightness. biomol.com Its excellent photostability allows for prolonged or repeated imaging sessions, which is crucial for time-lapse studies and advanced imaging techniques. fishersci.dk

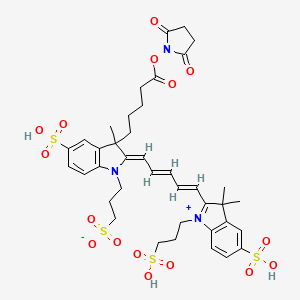

Structure

2D Structure

Properties

Molecular Formula |

C39H47N3O16S4 |

|---|---|

Molecular Weight |

942.1 g/mol |

IUPAC Name |

3-[(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentyl]-3-methyl-5-sulfoindol-1-yl]propane-1-sulfonate |

InChI |

InChI=1S/C39H47N3O16S4/c1-38(2)29-25-27(61(52,53)54)14-16-31(29)40(21-9-23-59(46,47)48)33(38)11-5-4-6-12-34-39(3,20-8-7-13-37(45)58-42-35(43)18-19-36(42)44)30-26-28(62(55,56)57)15-17-32(30)41(34)22-10-24-60(49,50)51/h4-6,11-12,14-17,25-26H,7-10,13,18-24H2,1-3H3,(H3-,46,47,48,49,50,51,52,53,54,55,56,57) |

InChI Key |

WTYBXOVGGRVXPB-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)CCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)O)C |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)CCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)O)C |

Origin of Product |

United States |

Bioconjugation Principles and Methodologies for Alexa Fluor 647 Nhs Ester

N-Hydroxysuccinimide (NHS) Ester Reactivity with Biomolecules

Alexa Fluor 647 NHS ester is a reactive derivative of the Alexa Fluor 647 dye, engineered for the straightforward and efficient labeling of primary amines on biomolecules. fishersci.camedchemexpress.com The N-hydroxysuccinimide ester is the most widely utilized reactive group for this purpose. molecularcloud.orgfishersci.fi

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This results in the displacement of the N-hydroxysuccinimide group and the formation of a stable covalent bond. smolecule.com This amine-reactive labeling strategy is broadly applicable to a wide range of biomolecules, including proteins, amine-modified oligonucleotides, and other molecules containing primary amine groups. medchemexpress.commedchemexpress.com

In the context of protein labeling, the primary targets for this compound are the ε-amino groups of lysine (B10760008) residues and the α-amino group at the N-terminus of the polypeptide chain. fluidic.comnih.gov Lysine residues are frequently found on the surface of proteins, making them accessible for conjugation. fluidic.com However, this can sometimes lead to heterogeneous labeling, as the number and location of accessible lysine residues can vary. nih.gov It is possible to achieve more selective labeling of the N-terminal amine by adjusting the reaction pH to a more neutral range, as the pKa of the terminal amine is lower than that of the lysine ε-amino group. fishersci.cafishersci.co.ukfishersci.be

The reaction between the NHS ester and a primary amine results in the formation of a highly stable amide bond. smolecule.compubcompare.ai This robust covalent linkage ensures that the fluorescent label remains securely attached to the biomolecule throughout subsequent experimental procedures, providing reliable and reproducible results. aatbio.com

Diverse Biological Targets for this compound Labeling

The amine-reactive nature of this compound makes it a versatile tool for labeling a wide array of biological molecules that possess primary amine groups. medchemexpress.commedchemleader.commedchemexpress.com

Conjugation to Proteins and Antibodies

Proteins and antibodies are the most common targets for labeling with this compound. medchemexpress.comabcam.comlumiprobe.com The dye reacts with the primary amines present in the side chains of lysine residues and the N-terminus of the polypeptide chains. fluidic.com

Key Considerations for Protein and Antibody Labeling:

Buffer Composition: The protein solution must be free of primary amine-containing buffers (e.g., Tris, glycine) and stabilizers like bovine serum albumin (BSA) or gelatin, as these will compete with the target protein for the reactive dye. aatbio.comulab360.comaatbio.comlifetein.com Dialysis or buffer exchange is necessary if such components are present. aatbio.comulab360.com

Purity of the Protein: Impure proteins will not label as effectively. aatbio.comlifetein.com

Optimal Labeling Conditions: As discussed previously, factors like protein concentration, pH, and dye-to-protein molar ratio need to be optimized for each specific protein to achieve the desired DOL. fishersci.beaatbio.com For IgGs, a DOL of 3-7 is often optimal. thermofisher.com

The resulting fluorescently labeled proteins and antibodies are used in a multitude of applications, including immunofluorescence, flow cytometry, and western blotting. abcam.comcellsignal.com

Table: Recommended Dye-to-Protein Molar Ratios for Alexa Fluor 647 Labeling

| Protein (MW in kDa) | Lower DOL | Optimal DOL | Higher DOL |

| Parvalbumin (12) | ≤6 | 7-8 | ≥9 |

| Soybean Trypsin Inhibitor (20) | ≤6 | 7-11 | ≥12 |

| Thrombin (40) | ≤6 | 7-17 | ≥18 |

| Streptavidin (53) | ≤6 | 7-14 | ≥15 |

| Transferrin (80) | ≤8 | 9-16 | ≥17 |

| F(ab)₂ (100) | ≤9 | 10-15 | ≥16 |

| IgG (150) | ≤10 | 11-27 | ≥28 |

Data adapted from a microscale protein labeling kit protocol. fishersci.com The optimal DOL can vary depending on the specific protein and application.

Derivatization of Peptides and Receptor Ligands

This compound is also suitable for labeling peptides and other receptor ligands that contain primary amines. thermofisher.comfluidic.comfishersci.atabcam.comlumiprobe.comaatbio.comcellsignal.comnih.govtargetmol.comnovusbio.comnih.gov The principles of labeling are similar to those for proteins, with careful consideration of the peptide's sequence and the location of amine groups. For peptides lacking a primary amine, they can be modified to include one for subsequent conjugation. lifetein.com Labeled peptides are valuable tools for studying protein-protein interactions, enzymatic activity, and receptor binding. lifetein.com

Labeling of Other Amine-Containing Biological Substrates

The utility of this compound extends beyond proteins and nucleic acids to any biological substrate that contains a primary amine. This includes a variety of other biomolecules and cellular components. The fundamental requirement is the presence of an accessible primary amine for the NHS ester to react with. lumiprobe.comtargetmol.com

Post-Conjugation Purification and Quality Control of Labeled Bioconjugates

After the labeling reaction, it is essential to remove any unreacted, free dye from the labeled bioconjugate. medchemleader.comnih.gov This purification step is critical for obtaining a high signal-to-noise ratio in downstream applications. tandfonline.com

Purification Methods:

Several methods are commonly employed to purify the labeled bioconjugates:

Size-Exclusion Chromatography (SEC): This is a widely used method that separates molecules based on their size. Spin columns containing size-exclusion resins are often included in labeling kits and are effective for purifying labeled proteins and antibodies. fishersci.comaatbio.combiocompare.com The larger conjugate elutes first, while the smaller, free dye molecules are retained in the column. biocompare.com

Dialysis: This method involves placing the labeling reaction mixture in a dialysis bag with a specific molecular weight cutoff and dialyzing against a large volume of buffer. The small, unreacted dye molecules pass through the pores of the membrane, leaving the purified conjugate inside.

Phase Extraction: For labeled oligonucleotides, a phase extraction method using a hydrophobic organic solvent like n-butanol can be employed. nih.govtandfonline.comtandfonline.com By adjusting the pH, the free dye can be preferentially partitioned into the organic phase, while the hydrophilic, labeled oligonucleotide remains in the aqueous phase. nih.govtandfonline.com

Quality Control:

Once purified, the quality of the bioconjugate should be assessed. This typically involves:

Spectrophotometric Analysis: As described in section 2.2.3, measuring the absorbance at 280 nm and 650 nm allows for the determination of the protein concentration and the DOL. thermofisher.com

Functional Assays: It is crucial to verify that the biological activity of the biomolecule has not been compromised by the labeling process. This can be assessed through relevant functional assays, such as ELISA or binding assays for antibodies.

Storage: Labeled protein conjugates should be stored at 2-8°C, protected from light. For long-term storage, they can be aliquoted and frozen at ≤–20°C. thermofisher.comfishersci.nl Adding a stabilizing protein like BSA can be beneficial if the conjugate concentration is low. thermofisher.comulab360.com

By carefully controlling the labeling process and performing thorough purification and quality control, researchers can generate high-quality Alexa Fluor 647-labeled bioconjugates for a wide range of sensitive and specific biological applications.

Advanced Photophysical and Spectroscopic Considerations for Alexa Fluor 647 in Biological Systems

Far-Red Spectral Properties and Mitigation of Autofluorescence in Biological Imaging

Alexa Fluor 647 is a synthetic fluorophore that exhibits fluorescence in the far-red region of the electromagnetic spectrum. syronoptics.com Its spectral characteristics make it a valuable tool in various biological imaging applications, primarily due to its ability to minimize interference from cellular autofluorescence. syronoptics.comjacksonimmuno.com The dye has a maximum absorption wavelength of approximately 650-651 nm and a maximum emission wavelength of around 665-672 nm. jacksonimmuno.comfluorofinder.comfishersci.dk This positions its fluorescence output in a spectral window where endogenous fluorophores, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and flavins, exhibit minimal emission. nih.gov

The inherent autofluorescence of biological specimens, which typically occurs in the blue and green regions of the spectrum, can significantly obscure the signal from fluorescent probes. By utilizing a dye that excites and emits in the far-red, researchers can achieve a higher signal-to-noise ratio, enabling the detection of low-abundance biological targets with greater sensitivity. jacksonimmuno.commolecularcloud.org The long-wavelength emission of Alexa Fluor 647 also allows for deeper tissue penetration, making it particularly advantageous for in vivo and deep-tissue imaging. syronoptics.comnih.gov

The N-hydroxysuccinimidyl (NHS) ester form of Alexa Fluor 647 is a reactive derivative designed for the covalent labeling of primary amines on proteins and other biomolecules. fishersci.dklifetein.com This allows for the specific attachment of the fluorophore to a target of interest, such as an antibody or peptide, for precise localization and tracking within a biological system. lifetein.com The resulting conjugates retain the favorable spectral properties of the free dye, making them well-suited for a range of applications including fluorescence microscopy, flow cytometry, and super-resolution microscopy. jacksonimmuno.comfluorofinder.com

Table 1: Spectral Properties of Alexa Fluor 647

| Property | Value |

|---|---|

| Excitation Maximum | 650-651 nm jacksonimmuno.comfluorofinder.com |

| Emission Maximum | 665-672 nm jacksonimmuno.comfluorofinder.comfishersci.dk |

| Extinction Coefficient | ~239,000 - 270,000 cm⁻¹M⁻¹ fluorofinder.comfishersci.dk |

Photostability Profiles Under Extended Illumination Conditions

A critical characteristic of any fluorophore used in fluorescence microscopy is its photostability, or its resistance to photobleaching when subjected to prolonged and intense illumination. Alexa Fluor 647 is renowned for its high degree of photostability, a feature that allows for extended imaging periods without a significant loss of fluorescent signal. syronoptics.comdianova.com This robustness is particularly crucial for time-lapse imaging of dynamic cellular processes and for super-resolution microscopy techniques that require a large number of photons to be collected from each molecule. fluorofinder.com

Compared to other spectrally similar dyes, such as Cy5, Alexa Fluor 647 demonstrates significantly greater resistance to photobleaching. researchgate.net This enhanced photostability contributes to the generation of brighter and more consistent fluorescent signals over time, which is essential for quantitative imaging studies. dianova.comresearchgate.net Research has shown that even under high-intensity laser illumination, Alexa Fluor 647 maintains a stable fluorescence output for longer durations than many other far-red dyes. researchgate.net

The superior photostability of the Alexa Fluor family of dyes, including Alexa Fluor 647, is a result of their chemical structure, which has been optimized to minimize photochemical degradation pathways. dianova.com This intrinsic stability reduces the rate of irreversible photodestruction, thereby preserving the fluorescent properties of the dye during demanding imaging experiments. researchgate.net The ability to withstand extended illumination not only improves image quality but also enables the use of higher laser powers when necessary to achieve a sufficient signal-to-noise ratio, without rapidly depleting the fluorescent probe. syronoptics.comflowcytometrynet.com

pH Independence of Fluorescence Quantum Yield and Signal Intensity

The fluorescence quantum yield and signal intensity of many fluorophores can be sensitive to changes in the local pH of their environment. This can be a significant drawback in biological imaging, as the pH can vary between different cellular compartments and can change in response to physiological or pathological conditions. Alexa Fluor 647, however, exhibits remarkable pH insensitivity over a broad physiological range, typically from pH 4 to 10. fluorofinder.commolecularcloud.orgdianova.comthermofisher.comthermofisher.com

This pH-independent fluorescence is a significant advantage, as it ensures that the observed changes in signal intensity are a true reflection of the concentration or localization of the labeled molecule, rather than an artifact of pH fluctuations. dianova.com This stability makes Alexa Fluor 647 a reliable probe for quantitative fluorescence measurements in diverse and dynamic cellular environments. lifetein.comthermofisher.com

Evaluation of Self-Quenching Phenomena in Highly Labeled Conjugates

Self-quenching, a phenomenon where high concentrations of a fluorophore lead to a decrease in fluorescence intensity, can be a significant issue when labeling biomolecules with multiple dye molecules. This is often due to the formation of non-fluorescent dye aggregates or dimers. researchgate.netacs.org Alexa Fluor 647 has been specifically engineered to exhibit minimal self-quenching, even at high degrees of labeling (DOL). molecularcloud.orgdianova.comresearchgate.netthermofisher.comlumiprobe.comaxispharm.com

This property allows for the attachment of multiple Alexa Fluor 647 molecules to a single protein or antibody, resulting in significantly brighter conjugates without a proportional loss of fluorescence due to quenching. molecularcloud.orgresearchgate.netthermofisher.com This is a distinct advantage over other dyes, such as Cy5, which are more prone to self-quenching and the formation of fluorescently silent aggregates when conjugated at high ratios. researchgate.net The reduced tendency for self-quenching with Alexa Fluor 647 leads to more sensitive detection of target molecules, as each labeled entity can be made maximally fluorescent. molecularcloud.orglumiprobe.com

Comparative Analysis with Analogous Far-Red Fluorescent Dyes

In the realm of far-red fluorescent dyes, Alexa Fluor 647 is often compared to other commercially available fluorophores with similar spectral properties. These include Cy5, DyLight 650, and ATTO 647N, among others. fluorofinder.comresearchgate.net

Alexa Fluor 647 vs. Cy5: Alexa Fluor 647 is frequently presented as a superior alternative to Cy5. thermofisher.com While their absorption and emission spectra are nearly identical, Alexa Fluor 647 conjugates are significantly brighter and more photostable. jacksonimmuno.comresearchgate.net A key difference lies in their susceptibility to self-quenching. Cy5 conjugates often exhibit a prominent blue-shifted shoulder peak in their absorption spectra, indicative of dye aggregation, which leads to fluorescence quenching, especially at high degrees of labeling. researchgate.net Alexa Fluor 647 shows much less of this aggregation and self-quenching, resulting in more intensely fluorescent conjugates. researchgate.net

Alexa Fluor 647 vs. DyLight 650: DyLight 650 is another far-red dye with spectral characteristics similar to Alexa Fluor 647, with an excitation maximum around 652 nm and an emission maximum at approximately 672 nm. fluorofinder.com Both are used in applications like flow cytometry and fluorescence microscopy. fluorofinder.comfluorofinder.com While both are bright and photostable dyes, the Alexa Fluor series is generally reputed for its exceptional brightness and photostability across a wide range of applications. dianova.com

Alexa Fluor 647 vs. ATTO 647N: ATTO 647N is a carbo-rhodamine-based dye, distinguishing it from the cyanine (B1664457) structure of Alexa Fluor 647. researchgate.net Both are used in super-resolution microscopy techniques like STORM. nih.gov Comparative studies have shown that while both dyes can be used for these applications, their photophysical behaviors can differ. For instance, under certain illumination conditions, both dyes can experience a decrease in fluorescence intensity. researchgate.net The choice between them may depend on the specific requirements of the imaging experiment, such as the desired photon yield per switching event and the duty cycle. nih.gov

Table 2: Comparative Overview of Far-Red Dyes

| Feature | Alexa Fluor 647 | Cy5 | DyLight 650 | ATTO 647N |

|---|---|---|---|---|

| Excitation Max (nm) | 650-651 jacksonimmuno.comfluorofinder.com | ~650 fluorofinder.com | ~652 fluorofinder.com | ~647 researchgate.net |

| Emission Max (nm) | 665-672 jacksonimmuno.comfluorofinder.comfishersci.dk | ~670 fluorofinder.com | ~672 fluorofinder.com | ~669 researchgate.net |

| Photostability | High syronoptics.comresearchgate.net | Moderate researchgate.net | High | High |

| Brightness | Very High jacksonimmuno.comresearchgate.net | High | High | High |

| Self-Quenching | Low molecularcloud.orgresearchgate.net | High researchgate.net | Low | Low |

| pH Sensitivity | Low (pH 4-10) fluorofinder.comdianova.com | Higher | Low | Low |

General Fluorescence Microscopy Applications

Alexa Fluor 647 NHS Ester is broadly employed in standard fluorescence microscopy for its bright and stable signal, which is ideal for imaging and flow cytometry. fishersci.dklumiprobe.com The dye is water-soluble and its fluorescence is consistent over a wide pH range (pH 4 to 10), ensuring reliable performance in diverse cellular environments. lifetein.comfishersci.dk A significant advantage is its resistance to self-quenching, which allows proteins to be labeled with a high density of dye molecules, resulting in brighter conjugates and more sensitive detection of even low-abundance targets. lumiprobe.comthermofisher.com

The specific and covalent labeling enabled by the NHS ester moiety makes Alexa Fluor 647 a workhorse for immunofluorescence applications aimed at mapping the intricate architecture of the cell. lifetein.com Researchers can conjugate the dye to primary or secondary antibodies that target specific proteins within the cell. nih.gov This allows for the precise visualization of various subcellular structures and organelles. For example, antibodies against proteins like β-tubulin or α-tubulin can be labeled with Alexa Fluor 647 to illuminate the microtubule cytoskeleton. microscopyu.comcellsignal.com Similarly, probes for mitochondrial proteins like cytochrome c oxidase (COX) IV or endoplasmic reticulum proteins like protein disulfide isomerase (PDI) can be used to delineate these organelles. cellsignal.com The resulting high-contrast images provide critical information on the spatial organization and distribution of proteins, contributing to our understanding of cellular function. lifetein.comcellsignal.com

The photostability of Alexa Fluor 647 makes it highly suitable for live-cell imaging, where samples are illuminated over extended periods. lifetein.com This allows researchers to move beyond static snapshots and track biological processes in real time. lifetein.com By labeling specific molecules of interest, such as proteins or nucleic acids, their movement and interactions can be monitored within living cells. nih.govnih.gov For instance, research has demonstrated the use of Alexa Fluor 647-labeled Bovine Serum Albumin (BSA) and DNA molecules for real-time 3D single-molecule tracking experiments, providing insights into molecular dynamics within complex environments. nih.gov This capability is crucial for studying processes like protein trafficking, enzymatic activity, and the assembly of molecular complexes. lifetein.com

Super-Resolution Microscopy (SRM) Paradigms

While conventional fluorescence microscopy is limited by the diffraction of light to a resolution of approximately 200-250 nm, super-resolution techniques can overcome this barrier. microscopyu.com Alexa Fluor 647 has become a cornerstone of several SRM methods, particularly single-molecule localization microscopy (SMLM). oni.biofluorofinder.com

Direct Stochastic Optical Reconstruction Microscopy (dSTORM) is an SMLM technique that relies on the photoswitching of single, standard organic fluorophores like Alexa Fluor 647. nih.govthermofisher.com In dSTORM, the vast majority of fluorescent labels are switched off into a non-fluorescent (dark) state, while a sparse, random subset is activated to a fluorescent (bright) state. oup.com These individual bright molecules are then imaged and their positions are determined with nanometer precision. oup.com By repeating this process over thousands of frames and accumulating the localizations, a super-resolved image is reconstructed. nih.govnikon.com Alexa Fluor 647 is one of the most effective and widely used dyes for dSTORM due to its excellent photoswitching properties, including high photon output per switching event and a high number of switching cycles before photobleaching. nih.govthermofisher.com

Table 1: Properties of Alexa Fluor 647 for Microscopy

| Property | Value | Significance in Microscopy | Source |

|---|---|---|---|

| Excitation Maximum | ~650 nm | Compatible with common 633 nm and 647 nm laser lines. | fluorofinder.com |

| Emission Maximum | ~665 nm | Emits in the far-red spectrum, minimizing autofluorescence from biological samples. | fluorofinder.commolecularcloud.org |

| Quantum Yield | 0.33 | A measure of the dye's brightness and efficiency in converting absorbed light to emitted light. | fluorofinder.com |

| Photostability | High | Resists photobleaching, allowing for longer imaging times and real-time tracking. | pubcompare.aifishersci.dk |

| pH Insensitivity | Stable from pH 4-10 | Provides reliable fluorescence signal across various cellular compartments and buffer conditions. | lifetein.comfishersci.dk |

| Key Applications | Immunofluorescence, Flow Cytometry, SMLM (dSTORM) | A versatile dye suitable for a wide range of standard and advanced imaging techniques. | lumiprobe.comfluorofinder.com |

The "blinking" or photoswitching of Alexa Fluor 647, a cyanine dye, is central to its utility in dSTORM. invivochem.com The molecular origins of this blinking are complex. One key mechanism, particularly under conditions typical for dSTORM, involves reversible photo-induced isomerization. invivochem.comnih.gov Upon excitation, the fluorophore can transition to at least two distinct, long-lived non-fluorescent "dark" species. invivochem.comnih.gov This process is a light-sensitive isomerization that can be reversed, allowing the molecule to return to its fluorescent state. nih.gov

Another proposed mechanism involves the interaction of the dye with components of the imaging buffer, specifically primary thiols like β-mercaptoethanol. microscopyu.com In this model, the thiol can form a non-fluorescent adduct with the dye, interrupting its π-conjugated system and inducing a dark state. microscopyu.com This bond can subsequently be broken, often with UV-violet light (e.g., 405 nm), which restores the dye's structure and fluorescence. microscopyu.com These dynamic transitions between fluorescent and non-fluorescent states are the foundation of SMLM techniques.

The ability of Alexa Fluor 647 to photoswitch enables a dramatic enhancement in spatial resolution, far surpassing the diffraction limit of light. nih.gov By ensuring only a few, well-separated molecules fluoresce at any given moment, their precise center can be calculated by fitting the point-spread function (PSF) of their emission pattern. oup.com The final super-resolution image is a composite of many thousands of these high-precision localizations. nikon.com

The quality of the final image depends on factors like the number of photons detected per switching event; more photons lead to higher localization precision. nih.gov Alexa Fluor 647 performs exceptionally well in this regard, with reports of detecting approximately 6,000 photons per activation cycle. nih.gov This high photon output allows for localization precisions in the range of 15-20 nm. nih.gov Using dSTORM with Alexa Fluor 647, researchers have achieved lateral resolutions of approximately 20 nm and axial resolutions of 50 nm, representing a tenfold improvement over conventional microscopy and enabling the visualization of molecular interactions at the nanoscopic level. oni.bionikon.comnih.gov

Table 2: Research Findings on Alexa Fluor 647 in dSTORM

| Finding | Description | Significance | Source(s) |

|---|---|---|---|

| Primary Blinking Mechanism | Reversible photo-induced isomerization into long-lived dark species. | Explains the photoswitching behavior that underpins dSTORM without requiring triplet state intermediates in the absence of strong reductants. | invivochem.comnih.gov |

| Thiol Adduct Formation | A proposed mechanism where a thiol from the imaging buffer forms a reversible, non-fluorescent adduct with the dye. | Provides an alternative or parallel pathway for inducing the dark state, which can be reversed with UV light. | microscopyu.com |

| High Photon Output | Can yield ~6,000 photons per activation cycle. | High photon count is critical for achieving high localization precision. | nih.gov |

| Achieved Spatial Resolution | Lateral resolution of ~20 nm and axial resolution of ~50 nm. | Represents an order-of-magnitude improvement over the diffraction limit, enabling nanoscale imaging. | oni.bionikon.com |

| Localization Precision | Experimental precision demonstrated at ~16 nm (x-axis) and ~17 nm (y-axis). | Quantifies the accuracy with which a single molecule's position can be determined in an experiment. | nih.gov |

Mechanisms of Single-Molecule Localization Microscopy (SMLM) with Alexa Fluor 647 (e.g., dSTORM)

Integration within Confocal and Widefield Microscopy Workflows

While renowned for its role in super-resolution, this compound is also a robust and reliable dye for conventional fluorescence microscopy. Its far-red emission (with an emission maximum around 672 nm) is well-suited for the 633 nm or 647 nm laser lines common on confocal and widefield systems. fishersci.bethermofisher.com A key advantage of using this long-wavelength dye is that its fluorescence is not typically visible to the human eye and, more importantly, it avoids the spectral region where cellular autofluorescence is most prominent, leading to higher signal-to-noise ratios. fishersci.befishersci.no

In many super-resolution studies, a conventional widefield or confocal image is first acquired to provide context for the subsequent high-resolution data. thermofisher.comnih.gov These initial images, captured using Alexa Fluor 647-labeled probes, demonstrate the dye's excellent performance in standard imaging modes, providing bright and stable signals. fishersci.be For example, widefield images of microtubules labeled with Alexa Fluor 647 are often presented alongside dSTORM reconstructions to highlight the dramatic increase in resolution achieved by the super-resolution technique. researchgate.net

The dye's properties, such as high water solubility and pH insensitivity (from pH 4 to 10), contribute to its versatility and consistent performance across the various buffer conditions used in both live and fixed-cell confocal and widefield imaging. fishersci.noaatbio.com Therefore, this compound serves not only as a specialized tool for advanced imaging but also as a high-performance workhorse fluorophore for routine microscopy workflows.

This compound: A Versatile Tool in Quantitative Biochemical and Cell Biological Assays

The chemical compound this compound has become an indispensable reagent in modern life sciences, enabling researchers to quantitatively analyze a wide array of biological processes with high sensitivity and specificity. This far-red fluorescent dye, activated with an N-hydroxysuccinimidyl (NHS) ester functional group, readily reacts with primary amines on proteins and other biomolecules, allowing for stable and covalent labeling. Its exceptional photostability, high quantum yield, and emission in a spectral range with minimal cellular autofluorescence make it a preferred choice for a variety of sophisticated quantitative assays. This article will focus on the specific applications of this compound in flow cytometry, Förster Resonance Energy Transfer (FRET), and real-time enzyme assays, highlighting its utility in generating precise and reproducible data.

Detailed Research Findings

The application of Alexa Fluor 647 NHS Ester has been pivotal in numerous research studies. In the field of super-resolution microscopy, a study on the photo-isomerization of Alexa Fluor 647 provided a deeper understanding of the molecular mechanisms behind the "blinking" essential for dSTORM imaging. invivochem.com Researchers characterized the reversible photo-induced formation of long-lived dark species, which are crucial for the technique's success. invivochem.com

Another area where this compound has proven invaluable is in expansion microscopy (ExM). In this technique, the sample is embedded in a swellable hydrogel and then physically expanded. Amine-reactive esters like Alexa Fluor 647 can be used for non-specific staining of cellular architectures, revealing nanoscale features of cytoplasmic membrane-bound compartments and nucleolar densities after expansion. nih.gov

Conclusion

Alexa Fluor 647 NHS Ester stands out as a premier tool in the biomedical researcher's toolkit. Its combination of far-red emission, exceptional brightness, photostability, and a reliable method for covalent labeling of biomolecules has solidified its importance across a wide range of applications. From routine immunofluorescence to the cutting-edge of super-resolution microscopy, this fluorescent probe continues to enable discoveries by allowing scientists to see the intricate workings of the cell with unprecedented clarity.

Methodological Innovations and Experimental Design Considerations

Strategic Buffer System Selection for Optimal Conjugate Performance

The covalent coupling of Alexa Fluor 647 NHS Ester to primary amines on biomolecules is a pH-dependent reaction. The N-hydroxysuccinimide (NHS) ester moiety reacts efficiently with unprotonated aliphatic amine groups, which are predominantly found on the N-terminus of proteins and the ε-amino group of lysine (B10760008) residues. aatbio.comresearchgate.net To ensure optimal conjugation, the reaction buffer must be carefully selected to maintain a pH that facilitates this reaction while preserving the integrity of the target biomolecule.

The optimal pH range for the reaction between an NHS ester and a primary amine is between 8.3 and 8.5. fluidic.comaatbio.com Within this slightly basic range, the primary amines are sufficiently deprotonated to be nucleophilic and readily attack the ester, while the rate of hydrolysis of the NHS ester remains manageable. fluidic.com At a lower pH, the amine groups become protonated (-NH3+), rendering them non-nucleophilic and thus unreactive towards the NHS ester. Conversely, at a significantly higher pH, the hydrolysis of the NHS ester to an unreactive carboxylic acid accelerates, reducing the amount of dye available for conjugation. fluidic.com

Commonly recommended buffer systems for this purpose include 0.1–0.2 M sodium bicarbonate and 50 mM sodium borate, both adjusted to the optimal pH range. rsc.orgthermofisher.com It is critically important to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with the target biomolecule for reaction with the this compound, leading to significantly lower labeling efficiency and the undesirable formation of dye-buffer adducts. aatbio.com

For biomolecules that are initially in an incompatible buffer, such as one containing Tris or ammonium (B1175870) salts, a buffer exchange step is necessary prior to initiating the conjugation reaction. aatbio.com This can be readily accomplished using techniques like dialysis or desalting chromatography.

Table 1: Recommended Buffer Systems for this compound Conjugation

| Buffer System | Concentration | Optimal pH | Key Considerations |

|---|---|---|---|

| Sodium Bicarbonate | 0.1–0.2 M | 8.3 | Widely used and effective for protein conjugations. nih.gov |

| Sodium Borate | 50 mM | 8.5 | A reliable alternative to sodium bicarbonate. rsc.org |

| Phosphate-Buffered Saline (PBS) with pH adjustment | ~0.1 M | 8.3–8.5 | The pH of standard PBS (~7.4) must be adjusted upwards with a base like sodium bicarbonate. aatbio.com |

Advanced Approaches for Minimizing Non-Specific Binding and Background Signal

A significant challenge in applications utilizing fluorescently labeled bioconjugates, such as immunofluorescence and flow cytometry, is the issue of non-specific binding and background signal. This can obscure the specific signal and lead to erroneous data interpretation. The far-red emission of Alexa Fluor 647 helps to reduce background from cellular autofluorescence, which is more common in the green and yellow regions of the spectrum. thermofisher.com However, non-specific binding of the conjugate itself remains a concern.

Advanced strategies to mitigate these issues involve the use of specialized blocking agents. Blocking buffers are employed to saturate non-specific binding sites on the sample, thereby preventing the fluorescent conjugate from binding indiscriminately. Common blocking agents include proteins like Bovine Serum Albumin (BSA) and normal serum from the species in which the secondary antibody was raised. fluidic.comnih.govnih.gov For instance, a blocking solution of 5-10% normal goat serum is often used when the experiment involves a goat-derived secondary antibody. nih.gov

The choice of blocking agent can be critical and may need to be empirically determined for each experimental system. Some commercially available blocking buffers are specifically formulated to reduce background in fluorescent applications and can offer superior performance over standard protein-based blockers. researchgate.netnih.gov These formulations may contain proprietary protein-free components that minimize charge-based interactions between the fluorophore and the sample. nih.gov

In addition to blocking agents, careful optimization of the concentration of the labeled antibody is crucial. Using an unnecessarily high concentration increases the likelihood of non-specific binding. nih.gov Performing titration experiments to determine the lowest effective concentration of the Alexa Fluor 647 conjugate can significantly improve the signal-to-noise ratio. nih.gov Furthermore, rigorous and consistent washing steps after incubation with the labeled conjugate are essential to remove unbound and weakly bound molecules. fluidic.com

Long-Term Storage and Preservation Strategies for Labeled Bioconjugates

The stability of Alexa Fluor 647-labeled bioconjugates is critical for ensuring the reproducibility of experimental results over time. Proper storage conditions are essential to prevent degradation of the biomolecule and photobleaching of the fluorophore.

For short-term storage (up to several months), labeled proteins can be stored at 2–8°C, protected from light. thermofisher.comstratech.co.uk The inclusion of a bacteriostatic agent, such as 2 mM sodium azide (B81097), is recommended to prevent microbial growth. thermofisher.comstratech.co.uk If the concentration of the labeled protein is low (< 1 mg/mL), the addition of a stabilizing protein, such as BSA at a concentration of 1–10 mg/mL, can help prevent denaturation and non-specific adsorption of the conjugate to storage vials. thermofisher.comstratech.co.uk

For long-term storage, bioconjugates should be aliquoted into smaller, single-use volumes and stored at ≤–20°C or, for maximal stability, at -80°C. thermofisher.comnih.govlumiprobe.com Aliquoting is crucial to avoid repeated freeze-thaw cycles, which can lead to protein denaturation, aggregation, and a loss of biological activity. stratech.co.uknih.gov The addition of a cryoprotectant, such as glycerol (B35011) (e.g., at a final concentration of 50%), can help to prevent the formation of ice crystals and protect the protein structure during freezing. lumiprobe.com

It is imperative that all stored conjugates, regardless of the duration, are protected from light to prevent photobleaching of the Alexa Fluor 647 dye. stratech.co.uklumiprobe.com Using amber-colored tubes or wrapping tubes in aluminum foil provides effective protection. Before use, it is good practice to centrifuge the thawed conjugate solution to pellet any aggregates that may have formed during storage, using only the supernatant in the experiment. stratech.co.uk

Table 2: Storage Recommendations for Alexa Fluor 647 Bioconjugates

| Storage Duration | Temperature | Key Additives | Important Precautions |

|---|---|---|---|

| Short-Term (days to weeks) | 2–8°C | 2 mM Sodium Azide | Protect from light. stratech.co.uk |

| Medium-Term (weeks to months) | 2–8°C | 2 mM Sodium Azide; 1-10 mg/mL BSA (if protein conc. <1 mg/mL) thermofisher.com | Protect from light. |

| Long-Term (months to years) | ≤–20°C or -80°C | 50% Glycerol (optional cryoprotectant) lumiprobe.com | Aliquot to avoid freeze-thaw cycles; Protect from light. stratech.co.uknih.gov |

Synergistic Application with Orthogonal Bioconjugation Chemistries

The versatility of this compound extends to its use in combination with other labeling methods, a strategy known as multiplexing. By employing orthogonal bioconjugation chemistries—reactions that proceed with high specificity and yield under mutual, non-interfering conditions—researchers can label multiple sites on a single biomolecule or multiple distinct molecules within the same system.

Amine-reactive labeling with NHS esters is orthogonal to several other widely used bioconjugation reactions. A powerful combination is the use of NHS ester chemistry alongside "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govstratech.co.uk In one approach, a protein can be labeled with Alexa Fluor 647 via its lysine residues, while a non-natural amino acid containing an azide or alkyne handle, incorporated through genetic code expansion, can be selectively targeted with a complementary click-reactive probe. stratech.co.uk This allows for the site-specific introduction of a second label, such as another fluorophore, a quencher, or a functional moiety.

Another strategy involves a two-step labeling process where an NHS ester is used not to attach a fluorophore directly, but to introduce a bioorthogonal handle. For example, a protein can first be reacted with an azide-NHS ester to attach azide groups to its lysine residues. nih.gov After removing the excess reagent, the azide-modified protein can then be specifically labeled with a fluorophore bearing a complementary alkyne group (e.g., DBCO) via a copper-free click reaction. nih.gov This approach can offer greater control over the degree of labeling and can be used in parallel to label a single batch of azide-activated protein with multiple different probes. nih.gov

The orthogonality of the amine-reactive NHS ester chemistry with chemistries targeting other functional groups, such as thiol-reactive maleimides or carbonyl-reactive hydrazides, also permits sophisticated, multi-functional labeling schemes for advanced applications in imaging and proteomics. researchgate.net

Quantitative Spectroscopic Analysis of Dye-Labeled Biomolecules

A critical parameter for characterizing a fluorescently labeled biomolecule is the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each biomolecule. aatbio.com An accurate DOL is essential for ensuring experimental reproducibility and for optimizing the fluorescence signal, as both under-labeling and over-labeling can be detrimental. aatbio.com Over-labeling can sometimes lead to fluorescence self-quenching, reduced solubility, and altered biological activity of the conjugate, although Alexa Fluor 647 is known to be less prone to self-quenching than other dyes like Cy5.

The DOL can be determined using absorption spectroscopy by measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (the absorbance maximum for most proteins) and ~650 nm (the absorbance maximum for Alexa Fluor 647).

The concentration of the dye is calculated using the Beer-Lambert law (A = εcl) at its maximum absorbance wavelength (Amax). The protein concentration is determined from the absorbance at 280 nm (A280). However, since Alexa Fluor 647 also absorbs light at 280 nm, a correction factor must be applied to the A280 reading to isolate the protein's contribution.

The following equations are used for the calculation:

Corrected Protein Absorbance (Aprotein):

Aprotein = A280 - (Amax × CF280)

Where A280 is the measured absorbance of the conjugate at 280 nm, Amax is the measured absorbance at ~650 nm, and CF280 is the correction factor for the dye at 280 nm.

Molar Concentration of Protein:

Protein (M) = Aprotein / εprotein

Where εprotein is the molar extinction coefficient of the protein at 280 nm.

Molar Concentration of Dye:

Dye (M) = Amax / εdye

Where εdye is the molar extinction coefficient of Alexa Fluor 647 at ~650 nm.

Degree of Labeling (DOL):

DOL = Molar Concentration of Dye / Molar Concentration of Protein

Table 3: Spectroscopic Parameters for DOL Calculation of Alexa Fluor 647 Conjugates

| Parameter | Symbol | Value | Reference |

|---|---|---|---|

| Absorbance Maximum | λmax | ~650 nm | |

| Molar Extinction Coefficient | εdye | ~239,000 - 270,000 cm-1M-1 | rsc.orgthermofisher.com |

| Correction Factor at 280 nm | CF280 | 0.03 | thermofisher.com |

Emerging Research Directions and Future Prospects for Alexa Fluor 647 Nhs Ester

Integration with Multi-Modal Imaging Platforms and Correlative Microscopy

A significant frontier in biological imaging is the combination of different microscopy techniques to gain a more comprehensive understanding of cellular structures and processes. Alexa Fluor 647 NHS Ester is proving to be an invaluable tool in these multi-modal imaging approaches, particularly in Correlative Light and Electron Microscopy (CLEM). CLEM merges the advantages of fluorescence microscopy (FM) for identifying specific molecules with the high-resolution structural context provided by electron microscopy (EM). nih.govdelmic.com

The exceptional brightness and photostability of Alexa Fluor 647 make it highly suitable for the initial fluorescence imaging steps in a CLEM workflow. thermofisher.com Researchers can label specific proteins of interest with antibodies conjugated to this compound, pinpoint their location within the cell using fluorescence microscopy, and then process the same sample for high-resolution imaging with an electron microscope. nih.gov This allows for the precise localization of labeled proteins within the detailed ultrastructure of the cell. For instance, Alexa Fluor 647 FluoroNanogold probes, which combine the fluorescence of Alexa Fluor 647 with the electron density of gold particles, are being developed for CLEM applications to label proteins in specialized cells like osteoclasts. researchgate.net

Furthermore, the spectral properties of Alexa Fluor 647 make it a key player in super-resolution microscopy techniques like Stochastic Optical Reconstruction Microscopy (STORM). pubcompare.aiinvivochem.com STORM and other super-resolution methods bypass the diffraction limit of light, enabling visualization of cellular structures at the nanoscale. nih.gov The ability of Alexa Fluor 647 to undergo reversible photoswitching, or "blinking," is critical for these techniques. invivochem.com Integrating super-resolution imaging with other modalities, such as EM, provides an even more powerful approach for dissecting molecular architecture.

| Imaging Modality | Role of this compound | Key Advantages |

| Fluorescence Microscopy (FM) | Primary labeling of target biomolecules (proteins, nucleic acids). pubcompare.ai | High specificity, high contrast imaging of molecular targets. nih.gov |

| Super-Resolution Microscopy (e.g., STORM) | Enables visualization of cellular structures at nanoscale resolution through photoswitching ("blinking"). pubcompare.aiinvivochem.com | Overcomes the diffraction limit of light, providing molecular-level localization. nih.gov |

| Electron Microscopy (EM) | Correlated with fluorescence data to provide ultrastructural context. | Unsurpassed resolution for detailed cellular architecture. nih.gov |

| Correlative Light and Electron Microscopy (CLEM) | Used to label and locate molecules of interest before high-resolution EM imaging. nih.gov | Combines molecular specificity of FM with the high-resolution context of EM. delmic.com |

Advancements in Automated and High-Throughput Labeling Protocols

The need to process large numbers of samples in fields like proteomics and drug discovery is driving the development of automated and high-throughput labeling protocols. The robust and well-characterized chemistry of this compound makes it highly amenable to such advancements. NHS esters react efficiently and specifically with primary amines on proteins and other biomolecules in a straightforward manner, forming stable covalent bonds. fishersci.cafluidic.com

Commercial protein labeling kits have streamlined the conjugation process, providing pre-measured reagents and optimized protocols that can be completed rapidly. fishersci.com For example, microscale labeling kits allow for the convenient labeling of small quantities of protein (20-100 µg) in as little as 30 minutes. fishersci.com These kits are adaptable to automation, using robotic liquid handling systems to perform the labeling and purification steps in multi-well plate formats. This increases reproducibility and throughput, enabling researchers to efficiently prepare large libraries of fluorescently labeled proteins for screening assays or other applications.

Future developments are likely to focus on further simplifying and accelerating the labeling process. This could include the development of "mix-and-read" reagents that require no purification step, and the integration of labeling protocols into microfluidic "lab-on-a-chip" systems for complete automation from sample preparation to analysis.

| Protocol Feature | Standard Benchtop Protocol | High-Throughput/Automated Protocol |

| Scale | Single or few samples | Multi-well plates (96, 384, etc.) |

| Reagent Handling | Manual pipetting | Robotic liquid handlers |

| Reaction Time | Typically 1 hour to overnight fluidic.com | Optimized for shorter incubation times |

| Purification | Manual (e.g., spin columns, chromatography) fluidic.comfishersci.com | Automated (e.g., magnetic beads, automated chromatography) |

| Throughput | Low to moderate | High |

| Reproducibility | Operator-dependent | High |

Rational Design of Next-Generation Alexa Fluor 647-Based Probes

While Alexa Fluor 647 is an outstanding fluorophore, the quest for even better performance continues. The principles of rational design are being applied to create next-generation probes with enhanced properties, often using the core structure of cyanine (B1664457) dyes like Alexa Fluor 647 as a starting point. bioscience.co.uknih.gov The goal of this research is to fine-tune the photophysical properties of the dye for specific, demanding applications.

Key areas of focus in the rational design of new probes include:

Increased Brightness and Photostability: Researchers are exploring chemical modifications to the fluorophore's core structure to increase its quantum yield and resistance to photobleaching. bioscience.co.uk For instance, the development of CF™ dyes involved new rhodamine chemistry to create far-red dyes that are reported to be significantly brighter and more photostable than Alexa Fluor 647. bioscience.co.uk

Tuning Environmental Sensitivity: Probes can be designed to change their fluorescence properties in response to specific environmental cues, such as pH, ion concentration, or redox state. This involves incorporating recognition motifs into the fluorophore structure that modulate its electronic properties upon binding to a target. nih.govresearchgate.net

Improved Performance in Super-Resolution: For techniques like STORM, the photoswitching kinetics of the dye are critical. Rational design aims to optimize the "on" and "off" rates of blinking to improve the speed and resolution of image acquisition. This can involve subtle changes to the dye's chemical structure that influence its isomerization or redox properties. invivochem.com

Bio-orthogonal Labeling: Developing probes with novel reactive groups that allow for highly specific labeling in complex biological environments, including live cells.

These design strategies often rely on a deep understanding of the relationship between the chemical structure of a dye and its fluorescent properties, leveraging computational chemistry and high-throughput screening of new compounds. nih.gov

Exploration of Novel Biological Applications

The superior properties of this compound continue to open doors to new and innovative biological applications, moving beyond traditional immunofluorescence and flow cytometry. thermofisher.compubcompare.ai Its far-red emission is particularly advantageous for deep-tissue and in-vivo imaging, as longer wavelength light penetrates biological tissues more effectively with less scattering and autofluorescence.

Emerging applications include:

Single-Molecule Tracking: The high brightness of individual Alexa Fluor 647 molecules allows researchers to track the movement of single proteins or other biomolecules in real-time within live cells, providing insights into dynamic processes like protein trafficking and receptor signaling.

Fluorescence Resonance Energy Transfer (FRET): Alexa Fluor 647 can serve as an efficient acceptor fluorophore in FRET-based assays to study molecular interactions, such as protein-protein binding or conformational changes. lifetein.com

Biosensors: Conjugating Alexa Fluor 647 to specific recognition elements (e.g., peptides, aptamers) allows for the creation of sensitive biosensors. For example, a fiber-optic biosensor called the RAPTOR has utilized Alexa Fluor 647 in immunoassays for the detection of toxins, demonstrating superior performance over other dyes like Cy5. nih.gov

Site-Specific Labeling Technologies: Combining Alexa Fluor 647 with advanced labeling strategies, such as the HaloTag technology, enables the precise, covalent attachment of the fluorophore to a specific site on a target protein in live cells. nih.gov This provides a powerful tool for studying protein dynamics and function with minimal perturbation.

As our ability to manipulate and observe biological systems at the molecular level grows, the versatility and robust performance of this compound ensure its continued role at the forefront of biological research.

Q & A

Basic Research Questions

Q. How should Alexa Fluor 647 NHS Ester be optimally conjugated to proteins or antibodies for minimal quenching and maximal labeling efficiency?

- Methodology : Use a molar ratio of 5:1 (dye:protein) for labeling, followed by purification via size-exclusion chromatography or dialysis to remove unreacted dye. Validate conjugation efficiency using absorbance spectroscopy (A₂₈₀ for protein, A₆₅₀ for dye) and calculate the degree of labeling (DOL) .

- Critical Considerations : Avoid amine-containing buffers (e.g., Tris) during conjugation, as they compete with the NHS ester reaction. Test labeling under pH 8.3–8.5 for optimal reactivity .

Q. What are the key spectral properties of this compound, and how do they influence experimental design?

- Photophysical Data :

- Excitation/Emission : 650 nm (ex), 668 nm (em) .

- Absorption Peaks : Two peaks at ~590 nm and 620 nm ( B), with a broad excitation range compatible with 633/635 nm lasers .

Q. How can researchers verify the specificity of Alexa Fluor 647-labeled probes in live-cell imaging?

- Validation Steps :

- Use unlabeled controls to assess background fluorescence.

- Perform competitive inhibition with excess unlabeled ligand.

- Confirm signal loss after enzymatic cleavage of the target (e.g., proteases for protein targets) .

Advanced Research Questions

Q. What experimental strategies mitigate pH-dependent fluorescence quenching of Alexa Fluor 647 in single-molecule electrochemistry studies?

- Key Findings : Alexa Fluor 647 exhibits reversible fluorescence loss under reducing potentials, with proton-coupled electron transfer (PCET) mechanisms influenced by pH. At pH <7, quenching is more pronounced due to protonation of the dye’s aromatic core .

- Solutions :

- Stabilize pH using 10–50 mM HEPES (pH 7.4) buffers.

- Use oxygen-scavenging systems (e.g., glucose oxidase/catalase) to minimize photobleaching during TIRF microscopy .

Q. How can researchers resolve discrepancies in Alexa Fluor 647 signal intensity between flow cytometry and confocal microscopy datasets?

- Root Causes :

- Flow Cytometry : Signals are averaged across cells, masking subcellular heterogeneity.

- Confocal Microscopy : Pixel-wise quantification detects localized variations (e.g., vesicular accumulation, as seen in LNCaP cells; ).

Q. What are the best practices for dye-swapping in microarray studies using Alexa Fluor 647 and Alexa Fluor 555?

- Protocol :

- Label biological replicates with alternating dyes (e.g., Sample A: Alexa 647, Sample B: Alexa 555; then swap in the next replicate).

- Normalize data using Lowess regression to correct dye bias .

Methodological Troubleshooting

Q. Why does Alexa Fluor 647 exhibit non-specific binding in fixed-tissue immunohistochemistry (IHC)?

- Causes : Hydrophobic interactions between the dye and tissue lipids/proteins.

- Mitigation :

- Block tissues with 5% BSA + 0.1% Tween-20.

- Include a secondary antibody-only control.

- Use antigen retrieval at pH 6.0 (citrate buffer) to reduce electrostatic interactions .

Q. How can researchers optimize Alexa Fluor 647 for super-resolution microscopy (e.g., STORM/PALM)?

- Optimization Steps :

- Use imaging buffers with 100 mM mercaptoethylamine (MEA) to enhance blinking kinetics.

- Limit laser power to 5–10% of maximum to prevent rapid photobleaching .

Data Contradiction Analysis

Q. Conflicting reports on Alexa Fluor 647 stability in long-term imaging: How to reconcile?

- Evidence : Some studies report stable emission over 1 hour ( ), while others note rapid decay ( ).

- Resolution : Stability depends on the microenvironment (e.g., intracellular vesicles protect the dye; extracellular exposure accelerates oxidation). Use antifade reagents (e.g., ProLong Diamond) for prolonged imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.